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Efficacy Comparison: Saracatinib vs. Standard of Care

The table below summarizes the key findings from a 2022 preclinical study that directly compared the

antifibrotic effectiveness of saracatinib with nintedanib and pirfenidone across various experimental models

[1][2] [3].

. Treatment - . . .
Experimental Model . Key Findings on Antifibrotic Efficacy
Interventions

In Vitro (Normal Human Saracatinib, Saracatinib effectively inhibited TGF-B-induced

Lung Fibroblasts) [2] Nintedanib, fibroblast activation and collagen production [2].
Pirfenidone

In Vivo (Bleomycin- Saracatinib, Saracatinib attenuated lung fibrosis; efficacy was

induced murine model) [2]  Nintedanib, equal or superior to nintedanib and pirfenidone
Pirfenidone at reducing fibrosis scores and collagen

deposition [2].

In Vivo (Ad-TGF-B-induced  Saracatinib, Saracatinib attenuated lung fibrosis; efficacy was
murine model) [2] Nintedanib, equal or superior to nintedanib and pirfenidone
Pirfenidone [2].
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. Treatment - - . "
Experimental Model . Key Findings on Antifibrotic Efficacy
Interventions
Ex Vivo (Human Precision-  Saracatinib, Saracatinib reduced the expression of profibrotic
Cut Lung Slices from IPF Nintedanib, genes and attenuated fibrotic processes in
patients) [2] Pirfenidone human IPF lung tissue [2].

Experimental Protocols and Mechanistic Insights

The compelling efficacy data is supported by detailed experimental methodologies and analysis of the drug's

mechanism of action.

Detailed Experimental Methodologies

The comparative data was generated using the following standardized protocols across multiple models [2]:

¢ In Vitro Model: Primary Normal Human Lung Fibroblasts (NHLFs) from three donors were used.
Cells were stimulated with the potent profibrotic cytokine TGF-3 to induce a fibrotic phenotype.
Treatments (saracatinib, nintedanib, pirfenidone) were applied, and outcomes like collagen
production and gene expression were measured.

¢ In Vivo Models: Pulmonary fibrosis was induced in C57BI/6 mice using either:

o Bleomycin model: A single dose of bleomycin (1.5 U/kg) administered via oropharyngeal
instillation.

o Adenoviral TGF-B model: A recombinant adenovirus encoding TGF-3 (2 x 10° pfu per mouse)
administered intranasally. In both models, daily oral treatment with the drugs began on day 10
post-induction and continued until day 28, when lungs were harvested for analysis.

e Ex Vivo Model: Precision-cut lung slices (PCLS) were generated from:

o The mouse models of fibrosis mentioned above.

o Lung tissue from patients with IPF and healthy donors undergoing lung transplantation. These
tissue slices were cultured and treated with the drugs for 5 days before analysis of fibrotic and
inflammatory markers.

Mechanism of Action and Signaling Pathways

Saracatinib works through a distinct mechanism compared to the existing therapies [2] [3]:
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e Saracatinib: It is a potent and selective inhibitor of the Src family of tyrosine kinases (SFKSs).
SFKs are intracellular signaling enzymes that mediate multiple pathways activated by transmembrane
receptors. They are involved in critical cellular processes like proliferation, differentiation, and
adhesion. In the context of IPF, SFKs are activated by TGF-3 and other profibrotic signals, promoting
the activation of fibroblasts into collagen-producing myofibroblasts [2] [4].

¢ Nintedanib: A tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases, including
VEGF, FGF, and PDGF receptors [1].

e Pirfenidone: Its mechanism is not fully elucidated but is believed to have anti-fibrotic, anti-
inflammatory, and antioxidant properties [1].

Transcriptomic analysis revealed that saracatinib's effectiveness comes from its ability to revert multiple
gene clusters and signaling pathways dysregulated in IPF, including those related to epithelial-mesenchymal
transition (EMT), TGF-B signaling, WNT signaling, immune responses, and extracellular matrix
organization [1] [2]. This pleiotropic action on several fronts may explain its promising preclinical

performance.

The following diagram illustrates the proposed mechanism of action of saracatinib and its position relative

to other therapies in the fibrotic process:
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Current Clinical Status and Future Directions

The promising preclinical data has directly led to the initiation of a clinical trial to evaluate saracatinib in

humans.

e Ongoing Clinical Trial: The STOP-IPF trial (NCT04598919) is a Phase 1b/2a, randomized, placebo-
controlled study [1] [3] [5].

¢ Trial Design: The study aims to enroll approximately 100 adults with IPF. Participants are
randomized to receive either oral saracatinib (125 mg daily) or a placebo for 24 weeks [3].

¢ Primary Goals: The trial's main objectives are to assess the safety, tolerability, and pharmacokinetics
of saracatinib in IPF patients. Efficacy is a secondary endpoint, measured through changes in lung
function [3] [5].
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¢ Development Note: The trial's recruitment was reportedly slowed by the COVID-19 pandemic but is
ongoing as of the latest reports [3].

Interpretation for Research and Development

For researchers and drug development professionals, the data suggests:

¢ Novel Mechanism: Saracatinib represents a mechanistically distinct approach by targeting
intracellular Src kinases, potentially offering benefits in combination with existing receptor-targeted
therapies [1].

¢ Drug Repurposing Strategy: This program is a compelling example of a successful data-driven drug
repurposing strategy, using computational transcriptomic connectivity to identify a new therapeutic
indication [1] [2].

¢ Unmet Needs: If clinical efficacy is confirmed, saracatinib could address the urgent unmet need for
more effective and better-tolerated therapies in IPF [6] [5].

It is important to note that while the preclinical data is robust and promising, the clinical efficacy of

saracatinib in human patients with IPF is not yet established and awaits the results of the STOP-IPF trial.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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